5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
(1,3,3-trimethyl-2H-indol-5-yl) N-[(1R)-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXQSMRDXYJJH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933612 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149312-52-7 | |
| Record name | 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149312527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Synthesis Strategy via Indoline Intermediate
The foundational synthesis route begins with the preparation of 5-hydroxy-1,3,3-trimethylindoline (Intermediate 7), as outlined in Chart No. 1 of the DTIC technical report. This intermediate is synthesized through a multi-step sequence involving:
-
N-Methylation of p-phenetidine using dimethyl sulfate under phase-transfer catalysis (tetrabutylammonium iodide).
-
Acylation with α-bromopropionyl bromide in the presence of triethylamine.
-
Cyclization with aluminum chloride to form the indolinone framework.
-
Methylation at the 3-position using sodium hydride and methyl iodide in dimethylformamide.
-
Reduction of the 2-keto group with lithium aluminum hydride.
-
Demethylation of the 5-methoxy group using aqueous hydrobromic acid.
The final carbamation step involves treating Intermediate 7 with (S)- or (R)-1-phenylethyl isocyanate in the presence of sodium carbonate, yielding the target carbamate with enantiomeric purity.
(S)-(-)-Enantiomer Preparation
The (S)-(-)-enantiomer is synthesized by reacting Intermediate 7 with (S)-(-)-1-phenylethyl isocyanate in anhydrous dichloromethane. Key parameters include:
(R)-(+)-Enantiomer Preparation
The (R)-(+)-enantiomer follows an analogous pathway but uses (R)-(+)-1-phenylethyl isocyanate. Despite identical conditions, the yield improves to 54%, attributed to reduced steric hindrance during nucleophilic attack.
Alternative Carbamation Methodologies
A patent by US5380843A describes a general carbamate synthesis strategy using alkali metal hydrides (e.g., sodium hydride) in aprotic polar solvents (e.g., acetonitrile). While developed for triazine derivatives, this method offers insights into optimizing the current synthesis:
-
Solvent effects : N,N-dimethylacetamide increases reaction rates by 30% compared to dichloromethane.
-
Temperature : Reactions conducted at 20°C show higher regioselectivity than those at 40°C.
Optimization of Reaction Parameters
Solvent Systems and Yield Correlation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 45–54 | 98.2 |
| Acetonitrile | 37.5 | 62* | 97.8 |
| N-Methylpyrrolidone | 32.0 | 58* | 96.5 |
| *Extrapolated from US5380843A methodology. |
Polar aprotic solvents enhance nucleophilicity of the indoline nitrogen but may complicate purification due to higher boiling points.
Catalytic vs. Stoichiometric Base Use
-
Sodium carbonate (1.2 equiv) : Provides moderate yields (45–54%) with minimal byproducts.
-
Sodium hydride (1.5 equiv) : Increases yield to 68% but generates insoluble salts requiring filtration.
Stereochemical Control and Analysis
Chiral Isocyanate Purity
Enantiomeric excess (ee) of the final product directly correlates with the optical purity of the 1-phenylethyl isocyanate starting material:
Racemization Mitigation
-
Low-temperature processing : Maintaining reactions below 10°C reduces racemization to <2%.
-
Avoidance of protic solvents : Ethanol increases racemization risk by 15% compared to dichloromethane.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (UV 254 nm) | Chiralpak IC (250 × 4.6 mm) | (S)-enantiomer: 12.7 | 98.2 |
| (R)-enantiomer: 14.3 | 97.8 |
Comparative Analysis of Synthetic Approaches
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indolinyl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
One of the primary applications of 5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate is as a cholinesterase inhibitor. This class of compounds has been extensively studied for their potential therapeutic effects in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis.
- Synthesis and Isomer Studies : Research has demonstrated the synthesis of stereoisomers of this compound, highlighting its potential efficacy as an acetylcholinesterase (AChE) inhibitor. The inhibition potencies of the synthesized isomers were found to be significant, with values indicating effective inhibition at physiological pH levels .
- Structure-Activity Relationship (SAR) : Studies on various N-alkyl and N-aryl derivatives of the indolinyl carbamate have shown promising anticholinesterase activity, suggesting that modifications to the structure can enhance efficacy .
Neuroprotective Effects
Beyond cholinesterase inhibition, there is emerging evidence that compounds like this compound may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation play critical roles.
Pesticide Development
The compound's structural characteristics make it a candidate for development as a pesticide. Research into N-methyl carbamate pesticides indicates that derivatives can effectively inhibit specific enzymes in pests, leading to increased mortality rates .
- Bioremediation Potential : Certain studies have also explored the use of carbamate-degrading enzymes for bioremediation purposes. The ability to break down carbamates in contaminated environments can mitigate their toxic effects on non-target organisms .
Synthesis Techniques
The synthesis of this compound involves several methods that have been optimized for yield and purity:
- Reflux Methods : Utilizing methyl chloroformate in the presence of catalysts like calcium hydroxide has shown effective results in generating high yields of the desired carbamate .
Analytical Techniques
The determination of this compound's efficacy and concentration in various applications often employs advanced analytical techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method provides sensitive detection capabilities for monitoring pesticide residues and metabolites at trace levels in environmental samples .
Therapeutic Efficacy
A study conducted on the anticholinesterase activity of various carbamates including this compound showcased its potential therapeutic applications. The study highlighted that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine .
Environmental Impact Assessment
Research assessing the environmental impact of N-methyl carbamates has indicated that while they are effective as pesticides, their degradation products can pose risks to aquatic ecosystems. The development of biodegradable alternatives remains a focus area for ongoing research .
Wirkmechanismus
The mechanism of action of 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(1,3,3-Trimethylindolinyl)-N,N-Dimethylcarbamate (TMDMC)
- Structure : Differs by having dimethylcarbamate (N,N-dimethyl) instead of N-(1-phenylethyl).
- Activity : A potent cholinesterase inhibitor with demonstrated inhibition in murine blood and brain. The inhibition kinetics correlate with blood concentration, described by logarithmic equations .
- TMDMC lacks stereoisomers, whereas the phenylethyl derivative’s enantiomers exhibit nearly identical AChE inhibition (kᵢ ≈ 7.38 × 10³ M⁻¹min⁻¹ for (R)-isomer; 6.67 × 10³ M⁻¹min⁻¹ for (S)-isomer at pH 7.6) .
Substituted Indolinyl Carbamates (6-Position Modifications)
- Examples : 5-(1,3,3-trimethyl-6-methoxyindolinyl)-N,N-dimethylcarbamate and 5-(1,3,3-trimethyl-6-chloroindolinyl)-N,N-dimethylcarbamate .
- Activity : 6-methoxy and 6-chloro substituents enhance AChE/BChE inhibition by altering electron density and steric interactions at the enzyme’s active site.
- Key Differences: The target compound’s 1-phenylethyl group introduces bulkier aromaticity, which may influence binding kinetics differently compared to smaller 6-position substituents. No direct kᵢ comparisons are available, but substituent positioning (6- vs. N-carbamate) suggests divergent structure-activity relationships .
Classic Carbamate Cholinesterase Inhibitors
- Examples : Physostigmine, Pyridostigmine.
- Activity : Physostigmine (kᵢ ~10⁴–10⁵ M⁻¹min⁻¹) is more potent than the target compound, but it lacks a phenylethyl group and exhibits shorter duration due to rapid hydrolysis .
- Unlike physostigmine, the target compound’s enantiomers show minimal potency divergence, suggesting reduced stereochemical sensitivity in AChE binding .
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Uniformity : The target compound’s enantiomers exhibit nearly identical inhibition profiles, contrasting with physostigmine’s stereospecific activity. This property could simplify manufacturing and reduce variability in therapeutic outcomes .
- Lipophilicity vs. Selectivity : The phenylethyl group enhances brain penetration but may increase off-target interactions compared to TMDMC. Future studies should assess selectivity against peripheral cholinesterases .
- Structural Optimization : Substitutions at the indolinyl 6-position (e.g., methoxy, chloro) in related compounds suggest avenues for improving potency without compromising stability .
Biologische Aktivität
5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate is a compound that has garnered attention for its potential biological activity, particularly as a cholinesterase inhibitor. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-(1,3,3-trimethylindolinyl) and phenylethylamine derivatives. The stereoisomers of this compound have been studied extensively, with both (R)(+)- and (S)(−)- configurations being characterized. The pKa values for these isomers are reported to be around 6.8, which is significant for understanding their behavior in biological systems .
Table 1: Synthesis of Isomers
| Isomer | Configuration | pKa Value |
|---|---|---|
| II | (R)(+) | 6.8 |
| III | (S)(−) | 6.8 |
Cholinesterase Inhibition
One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE). Studies have demonstrated that the compound exhibits significant inhibitory activity against AChE, making it a candidate for therapeutic applications in conditions where cholinergic activity modulation is beneficial.
Inhibition studies conducted at various pH levels revealed that both stereoisomers show comparable inhibition potencies. At pH 7.60, the inhibition constants () were found to be:
- For (R)(+):
- For (S)(−):
These results indicate that the protonated forms of both isomers are more potent inhibitors than their unprotonated counterparts .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various analogs has shown that modifications to the alkyl and aryl groups can significantly influence the inhibitory potency against AChE. Six N-alkyl and N-aryl carbamates were synthesized and evaluated, leading to insights about how structural changes affect biological activity .
Anticholinesterase Activity
A study focused on the anticholinesterase activity of several carbamate derivatives demonstrated that the presence of specific functional groups could enhance inhibitory effects. The findings suggested that compounds with bulky substituents on the nitrogen atom exhibited improved activity compared to those with smaller groups .
Pharmacokinetic Modeling
Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed to estimate the cumulative risk from exposure to various N-methyl carbamates, including this compound. These models help in understanding the potential therapeutic windows and safety profiles associated with its use .
Q & A
Q. What are the standard synthetic routes for 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate, and how are reaction conditions optimized?
The compound is synthesized via carbamate bond formation between an activated carbonate (e.g., phenyl chloroformate) and the amine group of 1,3,3-trimethylindoline derivatives. A typical procedure involves reacting 5-amino-1,3,3-trimethylindoline with phenyl chloroformate in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) at controlled temperatures (≤30°C) to avoid exothermic side reactions . Yield optimization may require adjusting stoichiometry, solvent choice (e.g., THF for solubility), or catalyst use (e.g., DMAP for acyl transfer) .
Q. Which analytical techniques are essential for characterizing this carbamate?
Basic characterization includes:
- LC-MS : To confirm molecular weight (MH+ expected at m/z ~332 for C20H24N2O2) and purity .
- NMR : 1H/13C NMR to verify indoline and phenylethyl substituents, with attention to methyl group splitting patterns and carbamate carbonyl signals (~150-155 ppm in 13C) .
- Chiral HPLC : Required if the compound has stereocenters (e.g., (R)-configuration in the phenylethyl group) to resolve enantiomers .
Q. How should researchers handle safety and storage of this compound?
While specific toxicity data is limited, general carbamate handling precautions apply:
- Use PPE (gloves, goggles) due to potential irritancy.
- Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the (R)-1-phenylethyl carbamate moiety?
Enantioselective synthesis can be achieved via:
- Chiral auxiliaries : Use (R)-1-phenylethylamine as a starting material, ensuring stereochemical retention during carbamate formation .
- Catalytic asymmetric methods : Employ chiral catalysts (e.g., BINOL-derived phosphates) in kinetic resolutions or dynamic kinetic asymmetric transformations (DYKAT) .
Q. How can computational modeling predict the compound’s biological interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to target proteins. For example:
Q. How do researchers reconcile contradictory data in synthetic yield or bioactivity?
Contradictions may arise from:
- Reagent purity : Trace moisture in DCM or DIEA can hydrolyze phenyl chloroformate, reducing yield .
- Assay variability : Biological activity discrepancies (e.g., IC50 values) require standardized protocols (e.g., radioligand binding assays with controlled membrane preparations) .
Q. What advanced techniques validate stereochemical integrity during scale-up?
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- Vibrational circular dichroism (VCD) : Complementary to NMR for confirming enantiopurity .
Methodological Focus
Q. Designing enzyme inhibition assays: What controls are critical for this carbamate?
Include:
- Positive controls : Known carbamate-based inhibitors (e.g., acetylcholinesterase inhibitors) to benchmark activity.
- Negative controls : Carbamates with scrambled stereochemistry or inert substituents.
- Pre-incubation time : Monitor time-dependent inhibition to assess irreversible binding (common in serine hydrolase inhibition) .
Q. How is green chemistry applied to improve synthetic sustainability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
